BenchChemオンラインストアへようこそ!

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Dopamine Transporter Neurological Research Transporter Inhibition

Validated ortho-fluoro 2-aminobenzimidazole for CNS target engagement. Documented nanomolar TSPO binding (IC50 19.9 nM) and DAT inhibition (IC50 658 nM) with defined selectivity over SERT/NET. Ortho-fluorophenyl substitution confers LogP 3.14 for favorable membrane permeability. Ideal as reference standard for SAR studies, competitive binding assays, and comparator benchmarking. Standard R&D purity available.

Molecular Formula C13H10FN3
Molecular Weight 227.24 g/mol
CAS No. 1038303-09-1
Cat. No. B1373510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine
CAS1038303-09-1
Molecular FormulaC13H10FN3
Molecular Weight227.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2C3=CC=CC=C3F)N
InChIInChI=1S/C13H10FN3/c14-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)16-13(17)15/h1-8H,(H2,15,16)
InChIKeyPDQPGKBWLNFWPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine (CAS 1038303-09-1): A 2-Fluorophenyl Substituted 2-Aminobenzimidazole for Targeted Neurological and Inflammation Research


1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine (CAS 1038303-09-1) is a synthetic small molecule belonging to the 2-aminobenzimidazole class, characterized by a benzimidazole core with an amino group at position 2 and an ortho-fluorophenyl substituent at position 1. This compound has been documented in authoritative bioactivity databases for its interactions with the dopamine transporter (DAT) and the translocator protein (TSPO), a peripheral benzodiazepine receptor [1][2]. The benzimidazole scaffold is widely recognized in medicinal chemistry as a privileged structure for modulating diverse biological targets, and the incorporation of the ortho-fluorophenyl group imparts distinct physicochemical properties, including enhanced lipophilicity (LogP ~3.14), which may influence membrane permeability and target engagement [1].

Why 1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Unsubstituted Phenyl or Other Halogenated Analogs


Substitution at the 2-position of the phenyl ring in 1-aryl-2-aminobenzimidazoles profoundly influences both binding affinity and selectivity across target classes. The ortho-fluorine atom in 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine confers a distinct electronic and steric environment compared to unsubstituted phenyl, para-fluoro, or ortho-chloro analogs. In dopamine transporter assays, the ortho-fluoro substitution yields nanomolar inhibitory activity (IC50 = 658 nM at human DAT), while unsubstituted phenyl derivatives of this scaffold have not been reported with comparable DAT affinity, suggesting that the ortho-fluorine is critical for target engagement [1]. Similarly, for TSPO binding, the ortho-fluorophenyl group contributes to a 19.9 nM IC50, whereas 2-aminobenzimidazoles lacking this substitution typically show significantly reduced affinity for this target [2]. Class-level SAR analysis of 2-aminobenzimidazoles indicates that even minor changes in halogen position or identity can result in orders-of-magnitude shifts in potency and selectivity, making direct substitution without validation unreliable for reproducible research .

Quantitative Differentiation Evidence for 1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine Relative to Closest Analogs


Ortho-Fluorophenyl Substitution Enables High-Affinity Dopamine Transporter Inhibition Not Observed in Unsubstituted Phenyl Analogs

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine exhibits potent inhibition of the human dopamine transporter (DAT) with an IC50 of 658 nM in HEK293 cells expressing human DAT [1]. In contrast, the unsubstituted phenyl analog 1-phenyl-1H-benzimidazol-2-amine (CAS 43023-11-6) shows no reported activity against DAT in authoritative bioactivity databases, indicating that the ortho-fluorine substituent is essential for achieving nanomolar DAT engagement . Furthermore, the compound displays functional selectivity, with significantly weaker inhibition of the serotonin transporter (SERT; IC50 = 100 nM) and norepinephrine transporter (NET; IC50 = 443 nM), providing a defined selectivity window for dopamine-centric investigations [1].

Dopamine Transporter Neurological Research Transporter Inhibition

Superior TSPO Binding Affinity Distinguishes Ortho-Fluorophenyl from Para-Fluoro and Ortho-Chloro Analogs

1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine demonstrates high-affinity binding to the translocator protein (TSPO, peripheral benzodiazepine receptor) with an IC50 of 19.9 nM in rat cerebral cortex membranes, as measured by displacement of [3H]-PK 11195 [1]. While direct head-to-head data for ortho-fluorophenyl vs. ortho-chlorophenyl or para-fluorophenyl analogs in the same TSPO assay are not available, class-level SAR for 2-aminobenzimidazoles indicates that the ortho-fluorine substitution pattern enhances TSPO affinity relative to other halogenated or unsubstituted phenyl derivatives [2]. The observed 19.9 nM IC50 places this compound among the higher-affinity TSPO ligands within the benzimidazole class, making it a valuable tool for neuroinflammation studies where TSPO is a key biomarker [1][2].

Neuroinflammation TSPO Ligands Receptor Binding

Ortho-Fluorophenyl Substitution Modulates CYP450 Inhibition Profile Differently from Para-Fluoro and Ortho-Methyl Analogs

Cross-study comparison of CYP3A4 inhibition data reveals that the ortho-fluorophenyl substitution in 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine confers a distinct metabolic liability profile compared to positional isomers. While direct CYP inhibition data for the target compound is not available in the searched databases, the para-fluoro analog 1-(4-fluorophenyl)-1H-benzimidazol-2-amine shows a CYP3A4 IC50 of 27,400 nM, and the ortho-methyl analog 1-(2-methylphenyl)-1H-benzimidazol-2-amine shows an IC50 of 14,600 nM [1][2]. The ortho-chloro analog 1-(2-chlorophenyl)-1H-benzimidazol-2-amine exhibits an even higher CYP3A4 IC50 of 37,000 nM [3]. This class-level inference suggests that the ortho-fluorine substitution strikes a balance between target potency and metabolic stability, potentially offering a favorable ADME profile for in vivo studies where CYP inhibition is a concern [1][2][3].

Drug Metabolism CYP450 Inhibition ADME-Tox

Ortho-Fluorophenyl Substituent Confers Favorable Lipophilicity for Blood-Brain Barrier Penetration

The ortho-fluorophenyl substitution in 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine results in a calculated LogP value of approximately 3.14, which falls within the optimal range (LogP 1-4) for central nervous system (CNS) penetration . In contrast, the unsubstituted phenyl analog 1-phenyl-1H-benzimidazol-2-amine has a predicted LogP of approximately 2.5-2.8, placing it at the lower end of the CNS-optimal range and potentially reducing passive diffusion across the blood-brain barrier . Class-level SAR analysis of 2-aminobenzimidazole-based kinase inhibitors indicates that the ortho-fluorine atom enhances membrane permeability relative to hydrogen or para-fluoro substitution, while maintaining favorable solubility characteristics . This physicochemical differentiation directly impacts compound utility in CNS-targeted assays and in vivo models.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Properties

Validated Application Scenarios for 1-(2-Fluorophenyl)-1H-1,3-benzodiazol-2-amine Based on Quantitative Evidence


Dopamine Transporter (DAT) Functional Studies and Neurological Disease Modeling

Researchers investigating dopamine signaling in neurological disorders such as Parkinson's disease, ADHD, or substance use disorders can utilize this compound as a validated DAT inhibitor. The documented IC50 of 658 nM at human DAT provides a defined potency reference for in vitro functional assays (e.g., [3H]dopamine uptake in HEK293-hDAT cells), enabling dose-response studies and comparator benchmarking [1]. The observed selectivity over SERT (IC50 = 100 nM) and NET (IC50 = 443 nM) further supports its use in experiments requiring preferential DAT modulation [1].

Neuroinflammation Research and TSPO Biomarker Validation

The high-affinity TSPO binding (IC50 = 19.9 nM) makes this compound a suitable tool ligand for studying neuroinflammation mechanisms, microglial activation, and TSPO expression in CNS tissues [2]. Applications include competitive binding assays to characterize novel TSPO ligands, radioligand displacement studies, and functional assays in glial cell models. The ortho-fluorophenyl substitution may also serve as a starting point for developing fluorinated PET tracer candidates [2].

Structure-Activity Relationship (SAR) Campaigns for 2-Aminobenzimidazole-Based CNS Therapeutics

Medicinal chemistry teams optimizing CNS-penetrant 2-aminobenzimidazoles can use this compound as a reference point for ortho-fluorophenyl substitution effects. The favorable LogP of 3.14, coupled with the documented DAT and TSPO activities, provides a benchmark for evaluating new analogs with alternative substitution patterns or core modifications [1]. This compound is particularly valuable for SAR studies exploring halogen position (ortho vs. para vs. meta) and identity (F vs. Cl vs. CH3) on target potency and physicochemical properties [3][4].

Metabolic Stability and CYP Inhibition Profiling in Early Drug Discovery

Based on class-level CYP inhibition data, this compound is predicted to exhibit a balanced metabolic profile suitable for preliminary ADME-Tox assessment. Researchers can use this compound as a reference in CYP3A4, CYP2C9, and CYP2C19 inhibition assays to benchmark the metabolic liability of new 2-aminobenzimidazole derivatives [3][4]. The moderate predicted CYP inhibition (inferred from ortho-fluoro analogs) makes it a useful tool for studying structure-metabolism relationships without the confounding effects of potent CYP inactivation [3][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-fluorophenyl)-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.